molecular formula C10H16O3 B13492573 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione

Katalognummer: B13492573
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: LVWZEYNHZFPSMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a dione functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene, followed by functional group transformations to introduce the methoxy and dione functionalities. Reaction conditions often involve the use of catalysts, such as transition metal complexes, and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione functionality to diols or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the functional groups present in the compound and their ability to participate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopropyl-5-methoxy-2-methylhexane-1,3-dione: Similar structure but with an additional carbon in the chain.

    1-Cyclopropyl-5-ethoxy-2-methylpentane-1,3-dione: Similar structure with an ethoxy group instead of a methoxy group.

    1-Cyclopropyl-5-methoxy-2-ethylpentane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyclopropyl group, in particular, adds to its uniqueness, as cyclopropyl-containing compounds often exhibit interesting chemical and biological properties.

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

1-cyclopropyl-5-methoxy-2-methylpentane-1,3-dione

InChI

InChI=1S/C10H16O3/c1-7(9(11)5-6-13-2)10(12)8-3-4-8/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

LVWZEYNHZFPSMH-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)CCOC)C(=O)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.